1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol
Description
1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is a heterocyclic compound featuring a propan-2-ol backbone substituted with a 4-iodo-pyrazole moiety. This structure combines the hydrogen-bonding capability of the hydroxyl group with the electron-rich, halogenated aromatic system of the pyrazole ring. The compound is synthesized via nucleophilic substitution reactions, as demonstrated in procedures involving K₂CO₃-mediated coupling of 4-iodo-1H-pyrazole with propan-2-ol derivatives in polar aprotic solvents like DMSO or DMF at elevated temperatures (yields ~72%) . Its primary applications are in medicinal chemistry, particularly as an intermediate in antifungal triazole derivatives, where the iodine atom enhances steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C6H9IN2O |
|---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
1-(4-iodopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H9IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3 |
InChI Key |
ZUCOZYNVQHJTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with an appropriate epoxide, such as propylene oxide, under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-iodopyrazole in a suitable solvent, such as dimethylformamide (DMF).
- Add a base, such as potassium carbonate (K2CO3), to the solution.
- Introduce propylene oxide to the reaction mixture and stir at room temperature for several hours.
- Purify the product using column chromatography to obtain 1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol.
Industrial Production Methods
Industrial production of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1-(1H-pyrazol-1-yl)propan-2-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine, chlorine, or bromine, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of 1-(1H-pyrazol-1-yl)propan-2-ol.
Substitution: Formation of 1-(4-fluoro-1H-pyrazol-1-yl)propan-2-ol, 1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol, or 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol.
Scientific Research Applications
1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom and hydroxyl group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Heterocycle-Substituted Propan-2-ol Derivatives
- 1-(1H-Imidazol-1-yl)propan-2-ol and 1-(1H-1,2,4-Triazol-1-yl)propan-2-ol: These compounds replace the pyrazole ring with imidazole or triazole, respectively. These analogs are used as chiral synthons for drug development .
- 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid: Replacing the hydroxyl group with a carboxylic acid and substituting iodine with methyl alters solubility (increased hydrophilicity) and reactivity. This compound is marketed as a pharmaceutical intermediate but lacks reported antifungal activity .
Halogenated Pyrazole Derivatives
- However, this modification eliminates hydrogen-bonding capacity, which is critical for target engagement in antifungal applications .
- 1-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one : This pyrazoline derivative incorporates a ketone and chlorophenyl groups, broadening its bioactivity to include antitumor and antioxidant effects. The dihydropyrazoline ring introduces conformational rigidity, contrasting with the planar pyrazole in the target compound .
Antifungal Efficacy
1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is a key intermediate in triazole antifungals (e.g., compound 2 in ), which inhibit fungal lanosterol 14α-demethylase (CYP51). The iodine atom enhances van der Waals interactions with the enzyme’s hydrophobic active site, improving potency compared to non-halogenated analogs . In contrast, 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol () lacks halogenation and exhibits uncharacterized bioactivity, likely due to reduced target affinity.
Broader Pharmacological Profiles
- Indole-Substituted Propan-2-ol Derivatives (): Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol display antiarrhythmic and hypotensive activities, mediated by adrenoceptor binding. The indole moiety introduces π-π stacking interactions absent in the pyrazole-based target compound.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents | Bioactivity |
|---|---|---|---|---|
| 1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol | 268.07 | 1.2 | Iodo, hydroxyl | Antifungal intermediate |
| 1-(1H-Imidazol-1-yl)propan-2-ol | 141.17 | -0.5 | Imidazole, hydroxyl | Chiral synthon |
| Methyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate | 295.07 | 2.1 | Iodo, ester | Unspecified |
| 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | 170.17 | 0.8 | Methyl, carboxylic acid | Pharmaceutical intermediate |
The iodine atom in the target compound increases molecular weight by ~127 g/mol compared to non-iodinated analogs, contributing to higher LogP (1.2 vs. -0.5 for imidazole derivative), which may enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
